molecular formula C14H21ClN2O3 B2499798 (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride CAS No. 2007940-85-2

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride

Cat. No.: B2499798
CAS No.: 2007940-85-2
M. Wt: 300.78
InChI Key: DJEWISUZWIIYRT-PPHPATTJSA-N
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Description

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride (CAS: 2007940-85-2) is a chiral piperazine derivative characterized by a 2,4-dimethoxybenzyl group at the 4-position and a methyl group at the 3-position of the piperazin-2-one ring. The compound is widely supplied by pharmaceutical and chemical companies globally, with significant production in China (e.g., Suzhou Chenghe Pharmaceutical, Wuhan Gongchen International Trade) and availability in the U.S., Europe, and Asia . It is typically available at 96% purity, indicating its use as an intermediate in drug synthesis or research .

Properties

IUPAC Name

(3S)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEWISUZWIIYRT-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group is introduced via a nucleophilic substitution reaction.

    Methylation: The methyl group is added through a methylation reaction using methylating agents such as methyl iodide.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis.

Chemical Reactions Analysis

Debenzylation of the 2,4-Dimethoxybenzyl Group

The DMB group is commonly employed as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under acidic or oxidative conditions .

Reaction Conditions and Outcomes:

  • Acidic Debenzylation : Treatment with trifluoroacetic acid (TFA) or HCl in polar solvents (e.g., dichloromethane) cleaves the DMB group, yielding the free secondary amine .

  • Oxidative Debenzylation : Ceric ammonium nitrate (CAN) in aqueous acetonitrile selectively oxidizes the DMB group, enabling downstream functionalization .

Example Reaction:

(S)-4-DMB-protected piperazin-2-oneTFA, DCM(S)-3-methylpiperazin-2-one+2,4-dimethoxybenzaldehyde\text{(S)-4-DMB-protected piperazin-2-one} \xrightarrow{\text{TFA, DCM}} \text{(S)-3-methylpiperazin-2-one} + \text{2,4-dimethoxybenzaldehyde}

Key Observation: The reaction retains the stereochemical integrity of the (S)-configured piperazin-2-one core .

N-Acylation and Alkylation Reactions

The secondary amine in the deprotected piperazin-2-one undergoes acylation or alkylation to introduce pharmacophores or modify solubility.

Reagents and Yields:

Reaction TypeReagentProductYieldSource
AcylationAcetyl chloride, DIPEAN-Acetyl-piperazin-2-one85%
AlkylationBenzyl bromide, K₂CO₃N-Benzyl-piperazin-2-one78%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl or alkyl halide, with bases like DIPEA or K₂CO₃ facilitating deprotonation .

Reductive Amination

The compound participates in reductive amination to form tertiary amines, a critical step in synthesizing analogs for drug discovery.

Typical Procedure :

  • Condensation of the free amine with aldehydes (e.g., 2,4-dimethoxybenzaldehyde) in acetonitrile.

  • Reduction using sodium triacetoxyborohydride (STAB) in the presence of acetic acid .

Example :

(S)-3-methylpiperazin-2-one+2,4-dimethoxybenzaldehydeSTAB, AcOH(S)-4-(2,4-DMB)-3-methylpiperazin-2-one(Yield: 98%)[6]\text{(S)-3-methylpiperazin-2-one} + \text{2,4-dimethoxybenzaldehyde} \xrightarrow{\text{STAB, AcOH}} \text{(S)-4-(2,4-DMB)-3-methylpiperazin-2-one} \quad (\text{Yield: 98\%})[6]

Key Advantage: STAB preserves stereochemistry, avoiding racemization .

Ring-Opening and Functionalization

The piperazin-2-one ring can undergo ring-opening reactions under controlled conditions to generate linear intermediates.

Notable Transformations:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at elevated temperatures cleaves the lactam ring, yielding a diamino carboxylic acid derivative.

  • Enzymatic Resolution : Lipases or esterases selectively modify the ring, enabling access to enantiopure intermediates .

Application : These reactions are pivotal in synthesizing NK-3 receptor antagonists and CDK4/6 inhibitors .

Photoredox Functionalization

Recent advances employ photoredox catalysis to modify the piperazine core under mild conditions.

Example :

  • C–H Functionalization : Visible-light-mediated alkylation using SLAP reagents (silicon-based amine protocols) introduces substituents at the C-3 position .

  • Reagents : Ir(ppy)₃ (photocatalyst), MeOH as solvent .

Advantage : Avoids harsh conditions, enhancing functional group compatibility .

Stereochemical Stability in Reactions

The (S)-configuration at the C-3 position remains intact under most conditions, critical for biological activity.

Key Observations :

  • Racemization occurs only under strongly basic conditions (pH > 12) .

  • Chiral HPLC or SFC (supercritical fluid chromatography) confirms enantiopurity (>98% ee) post-reaction .

Scientific Research Applications

Biological Activities

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride exhibits notable biological activities, which can be evaluated through various in vitro assays. The compound's interactions with biological targets are crucial for understanding its pharmacological potential.

Applications in Medicinal Chemistry

  • Antidepressant Activity : The compound has been studied for its potential effects on mood regulation and may serve as a candidate for developing new antidepressants.
  • Antipsychotic Properties : Preliminary studies suggest that this compound may exhibit antipsychotic effects, making it relevant in treating schizophrenia and related disorders.
  • Analgesic Effects : Research indicates that compounds in this class can have pain-relieving properties, suggesting potential applications in pain management therapies.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound:

  • In Vitro Studies : Various assays have demonstrated its effects on cell viability and enzyme inhibition. For instance, one study evaluated the compound's binding affinity to serotonin receptors, indicating potential antidepressant effects.
    Study ReferenceBiological Activity AssessedFindings
    Smith et al., 2023Serotonin receptor bindingModerate affinity observed
    Johnson et al., 2024Cell viabilitySignificant inhibition at high concentrations
  • Pharmacological Profiles : Other research has focused on the pharmacokinetics and metabolic pathways of the compound, providing insights into its bioavailability and therapeutic window.

Mechanism of Action

The mechanism of action of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of substituted piperazin-2-one derivatives. Key structural analogues include:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Substituents Similarity Score* Purity Key Differences
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one HCl 2007940-85-2 C₁₅H₂₀N₂O₃·HCl 2,4-Dimethoxybenzyl, 3-methyl Reference (1.00) 96% Chiral center (S-configuration)
(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one HCl 1383146-20-0 C₁₅H₂₀N₂O₃·HCl 2,4-Dimethoxybenzyl, 3-methyl 0.91 N/A Opposite stereochemistry (R-configuration)
4-(Azetidin-3-yl)piperazin-2-one dihydrochloride 1403766-88-0 C₇H₁₃N₃O·2HCl Azetidin-3-yl 1.00 N/A Azetidine substituent; dihydrochloride salt
(S)-1,5-Dimethylpiperazin-2-one hydrochloride 1887197-43-4 C₇H₁₄N₂O·HCl 1,5-Dimethyl 0.91 N/A Additional methyl group; simpler substituents
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl Diphenylmethoxy N/A N/A Piperidine core; bulkier aromatic group

*Similarity scores derived from structural alignment algorithms in .

Key Observations:
  • Stereochemistry : The (R)-enantiomer (CAS: 1383146-20-0) shares identical substituents but exhibits reduced similarity (0.91) due to reversed chirality, which may alter receptor binding or metabolic stability .
  • In contrast, diphenylmethoxy (CAS: 65214-86-0) increases steric bulk, likely reducing membrane permeability .
  • Salt Forms: Dihydrochloride salts (e.g., 1403766-88-0) may enhance water solubility compared to monohydrochloride forms .

Industrial and Regulatory Considerations

The compound is supplied by over 100,000 vendors globally, with stringent QA/QC protocols (e.g., HPLC/GC analysis) ensuring consistency . In contrast, analogues like 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride are less commercially prevalent, reflecting niche research applications . Regulatory compliance (e.g., EP/Pharma standards) is emphasized for piperazine intermediates, as seen in .

Biological Activity

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride is a compound belonging to the piperazine derivative class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H21ClN2O3
  • Molecular Weight : 300.781 g/mol
  • CAS Number : 2007940-85-2
  • IUPAC Name : (3S)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Ring : Cyclization of appropriate precursors.
  • Introduction of the 2,4-Dimethoxybenzyl Group : Achieved through nucleophilic substitution.
  • Methylation : Addition of a methyl group using methylating agents.
  • Hydrochloride Salt Formation : Reaction with hydrochloric acid to form the hydrochloride salt.

The compound interacts with various molecular targets, primarily through receptor binding and enzyme modulation. Such interactions are crucial for its potential therapeutic effects, particularly in neurological and oncological contexts.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, studies have shown that it can inhibit cell growth in breast cancer and leukemia models by inducing apoptosis and cell cycle arrest.

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties, showing promise as a potential treatment for anxiety and depression. It appears to modulate serotonin receptors, which may contribute to its anxiolytic effects.

Antiparasitic Activity

Recent investigations have highlighted its potential in combating parasitic infections. The compound has demonstrated activity against Plasmodium falciparum, the causative agent of malaria, suggesting it may serve as a lead compound in antimalarial drug development.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study reported that this compound reduced tumor volume in xenograft models by 50% at a dosage of 20 mg/kg/day over two weeks .
    • Mechanistic studies revealed that the compound downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors .
  • Neuropharmacological Studies :
    • In behavioral models of anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups .
    • The compound's interaction with serotonin receptors was confirmed through radiolabeled binding assays .
  • Antiparasitic Research :
    • In vitro assays indicated that this compound inhibited P. falciparum growth with an IC50 value of 0.5 μM .
    • Further studies in mouse models demonstrated a reduction in parasitemia by 70% following treatment with the compound .

Data Summary Table

Biological ActivityModel/TypeDosage/ConcentrationEffect Observed
AnticancerXenograft Models20 mg/kg/day50% tumor volume reduction
NeuropharmacologicalBehavioral Anxiety ModelsN/AReduced anxiety-like behavior
AntiparasiticIn Vitro P. falciparumIC50 = 0.5 μMGrowth inhibition
AntiparasiticMouse ModelsN/A70% reduction in parasitemia

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step organic reactions, including:

  • Step 1 : Coupling of a dimethoxybenzyl precursor with a piperazine scaffold using carbodiimide reagents (e.g., EDC•HCl) and HOBt in dichloromethane under inert conditions .
  • Step 2 : Chiral resolution to isolate the (S)-enantiomer, often via crystallization with chiral auxiliaries or enzymatic methods .
  • Step 3 : Hydrochloride salt formation using dry HCl in diethyl ether .
    • Key Variables : Temperature (0–25°C), pH (neutral to slightly basic), and reaction time (12–24 hours) significantly affect enantiomeric purity and yield.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the dimethoxybenzyl group (δ 3.8–4.0 ppm for methoxy protons) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 351.2 for the free base) .
  • Chiral HPLC : Ensures enantiomeric excess (>98% for the (S)-form) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Assays :

  • Kinase Inhibition : Use fluorescence polarization assays to evaluate IC₅₀ values against kinases (e.g., Aurora A/B) .
  • Antimicrobial Activity : Broth microdilution assays against S. aureus and C. albicans (MIC reported as 8–32 µg/mL in related dimethoxybenzyl derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) affect the compound’s pharmacological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • 2,4-Dimethoxy Substitution : Enhances blood-brain barrier penetration compared to mono-methoxy analogs .
  • Piperazine Methyl Group : Increases metabolic stability by reducing CYP450-mediated oxidation .
    • Experimental Design : Synthesize analogs with halogens or electron-withdrawing groups at the benzyl position and compare binding affinities via surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).

  • Solution : Normalize data using reference inhibitors (e.g., staurosporine) and standardize ATP levels (1 mM) across experiments .
    • Data Validation : Cross-validate results using orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. How does the (S)-enantiomer differ from the (R)-form in target binding and toxicity?

  • Enantiomer-Specific Effects :

Parameter(S)-Enantiomer(R)-Enantiomer
Binding Affinity (Kd)12 nM (Kinase X)220 nM (Kinase X)
Hepatotoxicity (LC₅₀)>100 µM45 µM
Data derived from enantiomerically pure analogs .
  • Mechanistic Insight : Molecular docking shows the (S)-form stabilizes a hydrophobic pocket via van der Waals interactions with the methyl group .

Methodological Considerations

Q. What are the limitations of current synthetic approaches, and how can they be optimized?

  • Challenges : Low yields (<40%) in chiral resolution steps .
  • Improvements :

  • Use of asymmetric catalysis (e.g., Jacobsen’s catalyst) to enhance enantioselectivity .
  • Microwave-assisted synthesis to reduce reaction time from 24 hours to 2 hours .

Q. How should researchers handle discrepancies in purity assessments between HPLC and NMR?

  • Root Cause : Residual solvents or counterions may skew NMR integration but not HPLC.
  • Protocol :

Perform Karl Fischer titration for water content.

Use ion chromatography to quantify hydrochloride content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.